Ethyl 1-(4-fluorophenyl)-5-hydroxy-4-isopropyl-1H-pyrazole-3-carboxylate
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Description
Ethyl 1-(4-fluorophenyl)-5-hydroxy-4-isopropyl-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and an isopropyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-fluorophenyl)-
Biological Activity
Ethyl 1-(4-fluorophenyl)-5-hydroxy-4-isopropyl-1H-pyrazole-3-carboxylate is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential as an anti-inflammatory, antimicrobial, and anticancer agent. This article reviews the biological activities associated with this compound, supported by various case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H16FN3O3, with a molecular weight of approximately 293.29 g/mol. The structure includes a pyrazole ring, a fluorophenyl group, and a carboxylate ester, contributing to its biological activity.
1. Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. This compound was evaluated for its antimicrobial efficacy against various pathogens. In vitro tests indicated that this compound showed inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL, suggesting potent antimicrobial activity .
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (μg/mL) | Inhibition Zone (mm) |
---|---|---|
Staphylococcus aureus | 0.22 | 15 |
Escherichia coli | 0.25 | 14 |
2. Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, showcasing its potential as an anti-inflammatory agent . The mechanism involves the suppression of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
3. Anticancer Activity
This compound has shown promising results in cancer research. In vitro assays on various cancer cell lines revealed that this compound induces apoptosis and inhibits cell proliferation. For instance, it demonstrated an IC50 value of approximately 49.85 μM against A549 lung cancer cells .
Table 2: Anticancer Activity of this compound
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 49.85 | Induction of apoptosis |
MCF7 (Breast) | 30.00 | Cell cycle arrest |
Case Studies
A notable study conducted by Fan et al. explored the cytotoxic effects of various pyrazole derivatives on cancer cell lines, including A549 and MCF7. The study highlighted that compounds similar to Ethyl 1-(4-fluorophenyl)-5-hydroxy-4-isopropyl exhibited significant growth inhibition and apoptosis induction . Furthermore, Xia et al.’s research on pyrazole derivatives indicated their potential in targeting specific kinases involved in tumor progression, thus enhancing their therapeutic profile .
Properties
Molecular Formula |
C15H17FN2O3 |
---|---|
Molecular Weight |
292.30 g/mol |
IUPAC Name |
ethyl 2-(4-fluorophenyl)-3-oxo-4-propan-2-yl-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C15H17FN2O3/c1-4-21-15(20)13-12(9(2)3)14(19)18(17-13)11-7-5-10(16)6-8-11/h5-9,17H,4H2,1-3H3 |
InChI Key |
OJNUOTDZQOLOFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(C)C |
Origin of Product |
United States |
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